

# assessing the relative potency of Humalog and its biosimilars in cell-based assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Humalog**

Cat. No.: **B13829966**

[Get Quote](#)

## A Comparative Guide to the In Vitro Potency of Humalog® and its Biosimilars

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the rapid-acting insulin analog, **Humalog®** (insulin lispro), and its biosimilars. The information presented is based on publicly available experimental data from regulatory submissions and peer-reviewed studies, offering a valuable resource for researchers and professionals in the field of drug development.

## Executive Summary

The in vitro biological activity of insulin lispro products is a critical component in establishing biosimilarity. A comprehensive suite of cell-based assays is employed to compare the metabolic and mitogenic activities of the biosimilar to the reference product, **Humalog®**. These assays consistently demonstrate a high degree of similarity between **Humalog®** and its biosimilars, such as Admelog® (SAR342434), in terms of receptor binding, downstream signaling, and cellular responses. The relative potency values consistently fall within the standard equivalence margins, supporting the conclusion of comparable in vitro biological activity.

## Data Presentation: Comparative Potency in Cell-Based Assays

The following tables summarize the quantitative data from key in vitro cell-based assays comparing **Humalog®** and its biosimilar, Admelog® (SAR342434). The data is presented as the concentration required to elicit a 50% maximal response (EC50) or inhibition (IC50), with the ratio of these values between the biosimilar and the reference product indicating their relative potency.

Table 1: Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) Binding and Autophosphorylation

| Assay                                       | Humalog®<br>(US) | Humalog®<br>(EU) | Admelog®<br>(SAR342434) | Ratio of<br>Geometric<br>Means (90%<br>CI) |
|---------------------------------------------|------------------|------------------|-------------------------|--------------------------------------------|
| IR-A Binding<br>(IC50, nM)                  | 0.22             | 0.21             | 0.22                    | 1.00 (0.95-1.05)<br>vs US                  |
| IR-B Binding<br>(IC50, nM)                  | 0.16             | 0.16             | 0.16                    | 1.00 (0.95-1.05)<br>vs US                  |
| IR-A<br>Autophosphorylation<br>(EC50, nM)   | 0.61             | 0.58             | 0.60                    | 0.98 (0.92-1.05)<br>vs US                  |
| IR-B<br>Autophosphorylation<br>(EC50, nM)   | 0.38             | 0.37             | 0.38                    | 1.00 (0.94-1.07)<br>vs US                  |
| IGF-1R Binding<br>(IC50, nM)                | 25.1             | 24.0             | 25.1                    | 1.00 (0.94-1.06)<br>vs US                  |
| IGF-1R<br>Autophosphorylation<br>(EC50, nM) | 100              | 95.5             | 100                     | 1.00 (0.93-1.08)<br>vs US                  |

Data compiled from FDA review documents for SAR342434.[\[1\]](#)

Table 2: Metabolic and Mitogenic Cellular Assays

| Assay                                                              | Humalog®<br>(US) | Humalog®<br>(EU) | Admelog®<br>(SAR342434) | Ratio of<br>Geometric<br>Means (90%<br>CI) |
|--------------------------------------------------------------------|------------------|------------------|-------------------------|--------------------------------------------|
| Glucose Uptake<br>in L6 Myocytes<br>(EC50, nM)                     | 0.48             | 0.46             | 0.48                    | 1.00 (0.93-1.08)<br>vs US                  |
| Inhibition of<br>Lipolysis in<br>Human<br>Adipocytes<br>(IC50, nM) | 0.11             | 0.11             | 0.11                    | 1.00 (0.93-1.08)<br>vs US                  |
| MCF-7 Cell<br>Proliferation<br>(EC50, nM)                          | 1.55             | 1.48             | 1.55                    | 1.00 (0.93-1.07)<br>vs US                  |

Data compiled from a comparative study of SAR342434 and Humalog®.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated cell-based assays for insulin potency.[\[4\]](#)[\[5\]](#)

### Insulin Receptor Phosphorylation Assay

This assay measures the ability of insulin lispro to induce the autophosphorylation of the insulin receptor, a crucial first step in the insulin signaling cascade.[\[5\]](#)

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor isoform A (IR-A) or B (IR-B).

Methodology:

- Cell Culture: Culture CHO-IR cells to approximately 80-90% confluence in a suitable growth medium.

- Serum Starvation: Prior to the assay, serum-starve the cells for at least 4 hours to reduce basal receptor phosphorylation.
- Insulin Stimulation: Treat the cells with increasing concentrations of **Humalog®** or its biosimilar for 10-15 minutes at 37°C.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
- Quantification: The amount of phosphorylated insulin receptor is quantified using a sandwich ELISA. A capture antibody specific for the insulin receptor is coated on a microplate, and a detection antibody that recognizes the phosphorylated tyrosine residues is used for detection. The signal is typically generated by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
- Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated using a four-parameter logistic model. The relative potency is determined by comparing the EC50 of the biosimilar to that of **Humalog®**.

## Glucose Uptake Assay

This assay assesses the functional metabolic response to insulin by measuring the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), into insulin-sensitive cells.[6][7]

Cell Line: L6 rat myoblasts or differentiated 3T3-L1 adipocytes.

Methodology:

- Cell Differentiation (for 3T3-L1): Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes.
- Serum Starvation: Serum-starve the cells for 2-4 hours in a low-glucose medium.
- Insulin Stimulation: Stimulate the cells with various concentrations of **Humalog®** or its biosimilar for 20-30 minutes at 37°C.
- Glucose Analog Uptake: Add a glucose analog (e.g., 2-deoxy-[<sup>3</sup>H]-glucose or a fluorescent analog like 2-NBDG) and incubate for a short period (5-10 minutes).

- Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.
- Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized glucose analog. For radiolabeled analogs, scintillation counting is used. For fluorescent analogs, a fluorescence plate reader is used. A colorimetric assay kit can also be used to measure the accumulated 2-deoxyglucose-6-phosphate.
- Data Analysis: Generate dose-response curves and calculate EC50 values to determine the relative potency of the insulin analogs.

## Mandatory Visualizations

### Insulin Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The insulin signaling pathway, illustrating both the metabolic and mitogenic cascades.

## Experimental Workflow for In Vitro Potency Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the in vitro potency of insulin biosimilars.

## Logical Relationship for Biosimilarity Assessment



[Click to download full resolution via product page](#)

Caption: The logical framework for establishing biosimilarity based on in vitro potency.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [accessdata.fda.gov](https://www.accessdata.fda.gov) [accessdata.fda.gov]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Comparison of metabolic and mitogenic response in vitro of the rapid-acting insulin lispro product SAR342434, and US- and EU-approved Humalog® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [fda.gov](https://www.fda.gov) [fda.gov]
- 6. Glucose analog uptake assays. [bio-protocol.org]
- 7. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- To cite this document: BenchChem. [assessing the relative potency of Humalog and its biosimilars in cell-based assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13829966#assessing-the-relative-potency-of-humalog-and-its-biosimilars-in-cell-based-assays>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)